molecular formula C24H19NO4S B2910731 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034237-26-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2910731
CAS No.: 2034237-26-6
M. Wt: 417.48
InChI Key: MFCVALYHJIYNAV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H19NO4S and its molecular weight is 417.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is likely involved in the compound’s synthesis, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that boronic esters, which may be involved in the compound’s synthesis, are generally environmentally benign and readily prepared .

Result of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Action Environment

It’s worth noting that boronic esters, which may be involved in the compound’s synthesis, are generally environmentally benign .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-13-30-14-16)21-10-5-12-28-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVALYHJIYNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)(C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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